Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
Overview
Description
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol . This compound is known for its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a suitable amine to form the pyrrolo[1,2-c]pyrimidine core, followed by esterification to introduce the ethyl group . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reactant concentrations ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{1,4-dioxohexahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
- Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}butanoate
Uniqueness
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolo[1,2-c]pyrimidine core is particularly noteworthy, as it can interact with various biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSGDINYEKAGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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